AZD1283

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

P2Y12 Receptor Antagonist

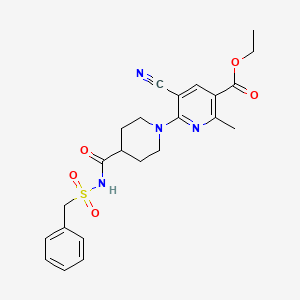

Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate, also known as AZD1283, is a molecule researched for its potential as a P2Y12 receptor antagonist. P2Y12 receptors are found on platelets, which are blood cells involved in clotting. When activated, these receptors cause platelets to aggregate, forming clots. Antagonists are molecules that bind to receptors and block their activation. Therefore, AZD1283 was investigated for its ability to inhibit platelet aggregation and prevent thrombosis, a condition where blood clots form inside blood vessels [].

Drug Discovery and Optimization

Research suggests that AZD1283 served as a starting point for the development of new and improved P2Y12 receptor antagonists. Scientists optimized the structure of AZD1283 to create new molecules with more favorable drug-like properties, such as improved absorption, distribution, metabolism, and excretion (ADME) profiles []. This research helped pave the way for the discovery of more effective antiplatelet medications.

Structural Information

The three-dimensional structure of AZD1283 bound to its target protein, the P2Y12 receptor, has been determined using X-ray crystallography. This information is valuable for understanding how the molecule interacts with the receptor at an atomic level and can be used to guide the design of even more potent and selective P2Y12 receptor antagonists [].

AZD1283, also known as 5-cyano-2-methylnicotinate, is a potent antagonist of the purinergic P2Y12 receptor. This compound has garnered attention due to its significant role in inhibiting platelet aggregation, making it a candidate for therapeutic applications in cardiovascular diseases. The P2Y12 receptor is crucial in mediating platelet activation and aggregation, which are key processes in thrombus formation. AZD1283 exhibits high affinity for this receptor, with an inhibitory concentration (IC50) of approximately 25 nM in GTPγS assays and 11 nM in radioligand binding assays .

AZD1283 is synthesized through an amide coupling reaction involving benzylsulfonamide and a precursor compound, leading to a yield of 79% when using carbonyldiimidazole as a coupling reagent . The compound's structure allows it to interact specifically with the P2Y12 receptor, blocking its activation by adenosine diphosphate (ADP), thereby preventing platelet aggregation.

The biological activity of AZD1283 has been extensively studied, particularly its effects on platelet function. In vitro studies demonstrate that AZD1283 effectively inhibits platelet aggregation induced by ADP. Furthermore, preclinical evaluations indicate its antithrombotic efficacy in animal models, such as the rat ferric chloride model, where it significantly reduced thrombus formation . The compound's ability to penetrate the blood-brain barrier has also been investigated, highlighting its potential implications in neuroinflammatory diseases due to the P2Y12 receptor's expression on human microglia .

The synthesis of AZD1283 involves several key steps:

- Amide Coupling: The initial step involves the reaction of a carboxylic acid derivative with an amine or sulfonamide.

- Reagents: Carbonyldiimidazole is commonly used as a coupling agent to facilitate this reaction.

- Purification: Following synthesis, purification techniques such as chromatography are employed to isolate AZD1283 with high purity.

This multi-kilogram-scale synthesis method has been developed to support further research and potential clinical applications .

AZD1283 primarily finds application in the field of cardiovascular medicine as an antiplatelet agent. Its antagonistic action on the P2Y12 receptor positions it as a potential treatment for conditions such as:

- Acute Coronary Syndrome: Preventing thrombus formation during acute events.

- Peripheral Artery Disease: Reducing risks associated with vascular occlusion.

- Neuroinflammatory Disorders: Potentially modulating microglial activity in neurodegenerative diseases.

Interaction studies have revealed that AZD1283 selectively binds to the P2Y12 receptor without significantly affecting other purinergic receptors. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum antiplatelet therapies. Additionally, radiolabeling studies have shown that AZD1283 can be effectively tracked within biological systems, providing insights into its pharmacokinetics and distribution .

AZD1283 shares structural and functional similarities with several other P2Y12 antagonists. Here are some notable compounds for comparison:

| Compound Name | Chemical Structure | IC50 (nM) | Unique Features |

|---|---|---|---|

| Clopidogrel | Thienopyridine derivative | 0.5 | Prodrug requiring metabolic activation |

| Ticagrelor | Cyclopentyltriazolopyrimidine | 0.1 | Reversible binding; faster onset of action |

| Prasugrel | Thienopyridine derivative | 0.5 | Prodrug; more potent than Clopidogrel |

Uniqueness of AZD1283:

- AZD1283 demonstrates a distinct mechanism of action with reversible binding characteristics and high specificity for the P2Y12 receptor.

- Its synthesis method allows for scalable production, making it suitable for extensive clinical testing.

| Stage | Chemical Structure | Key Optimization | Binding IC50 (nM) | GTPγS IC50 (nM) |

|---|---|---|---|---|

| High-Throughput Screening | Multiple compound libraries screened | Screening for P2Y12 receptor antagonists | Variable screening hits | Not determined |

| Initial Lead Compound | Ethyl 6-aminonicotinate acyl sulfonamides | Initial activity identification | Higher IC50 values | Not specified |

| Lead Optimization | Benzyl sulfonamide derivatives | Shift from 5-chlorothienyl to benzyl sulfonamides | Improved potency | Enhanced activity |

| Final Candidate AZD1283 | Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate | Final optimized structure with improved potency | 11 | 25 |

Lead Optimization of Ethyl 6-Aminonicotinate Derivatives

The lead optimization process for AZD1283 focused on systematic modification of the ethyl 6-aminonicotinate scaffold to enhance potency, selectivity, and pharmacokinetic properties [3]. The optimization strategy involved comprehensive structure-activity relationship studies that examined various substitution patterns on the nicotinate core structure.

A critical breakthrough in the optimization process was the strategic shift from 5-chlorothienyl sulfonamides to benzyl sulfonamides, which significantly increased potency in the residual platelet count assay [3]. This modification represented a key structure-activity relationship discovery that dramatically improved the compound's biological activity profile. The benzyl sulfonamide substitution pattern provided enhanced binding affinity to the P2Y12 receptor while maintaining appropriate selectivity against other purinergic receptor subtypes.

The optimization studies revealed important differences between azetidine and piperidine ring systems in terms of pharmacokinetic parameters. Evaluation of pharmacokinetic properties in vivo in dog models demonstrated approximately 10-fold higher clearance for azetidine derivatives compared to matched-pair piperidine analogues [3]. This finding led to the selection of the piperidine-containing compounds for further development.

Medicinal chemistry efforts employed parallel synthesis methods and systematic methyl scanning approaches to identify promising regions for optimization [4]. These methodologies allowed for efficient exploration of structure-activity relationships across multiple positions of the nicotinate scaffold. The lead optimization process utilized advanced synthetic chemistry techniques to prepare focused libraries of analogues with systematic structural modifications.

The final optimized compound, AZD1283, demonstrated exceptional binding affinity with an IC50 value of 11 nM in radioligand competition binding assays and 25 nM in GTPγS binding assays [5]. This represented a significant improvement in potency compared to earlier lead compounds in the series. The optimization process successfully achieved the dual objectives of enhanced potency and improved selectivity for the P2Y12 receptor target.

Large-Scale Synthesis Methodologies

The development of large-scale synthesis methodologies for AZD1283 required comprehensive process optimization to support preclinical and clinical studies . The synthetic route was designed to be scalable, robust, and suitable for multi-kilogram production campaigns while maintaining high product quality and acceptable yields.

The optimized synthetic pathway consists of two primary synthetic steps with high individual yields . The first step involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid (isonipecotic acid) to produce pyridine acid intermediate 10 in 81% yield. This nucleophilic substitution reaction replaces the chlorine substituent with the piperidine carboxylic acid moiety, establishing the core structural framework of the target molecule.

The second critical step involves amide coupling between pyridine acid 10 and benzylsulfonamide using carbonyldiimidazole as the coupling reagent . Carbonyldiimidazole was selected as the optimal coupling agent due to its mild reaction conditions, high efficiency, and clean reaction profile [7] [8]. This reagent activates carboxylic acids for amide formation while avoiding the harsh conditions associated with acid chloride chemistry. The coupling reaction proceeds through formation of an imidazolide intermediate, which subsequently reacts with the sulfonamide nucleophile to form the desired amide bond in 79% yield .

Table 2: Large-Scale Synthesis Methodology for AZD1283

| Synthetic Step | Starting Materials | Reagents/Conditions | Yield (%) | Scale Achieved |

|---|---|---|---|---|

| Step 1: Coupling Reaction | Ethyl 6-chloro-5-cyano-2-methylnicotinate (4) + 4-piperidinecarboxylic acid | Coupling reaction conditions | 81 | Multi-kilogram scale |

| Step 2: Amide Formation | Pyridine acid (10) + benzylsulfonamide (6) | CDI (carbonyldiimidazole) as coupling reagent | 79 | Multi-kilogram scale |

| Step 3: Final Product | AZD1283 (1) | Purification and isolation | Overall yield calculated | 20 kg batches |

The synthesis has been successfully developed and scaled up to 20 kg batches, demonstrating the robustness and reproducibility of the synthetic methodology . This scale-up achievement required careful optimization of reaction conditions, purification procedures, and analytical quality control methods to ensure consistent product quality across large production campaigns.

Development work included optimization of key starting materials, particularly the preparation of ethyl 6-chloro-5-cyano-2-methylnicotinate and benzylsulfonamide intermediates . These critical building blocks required reliable synthetic routes that could supply the multi-kilogram synthesis campaigns with appropriate quality and quantity. The overall synthetic strategy prioritized step economy, high yields, and minimal purification requirements to enable efficient large-scale production.

Purification and Analytical Quality Control

The purification and analytical quality control procedures for AZD1283 were designed to ensure consistent product quality meeting stringent pharmaceutical standards [9] [10]. The purification strategy encompasses multiple stages, from crude product isolation through final analytical testing, with each step optimized for large-scale manufacturing requirements.

The purification process begins with controlled precipitation and extraction procedures to isolate the crude product from the reaction mixture. This initial purification step involves careful pH control and temperature management to optimize product recovery while minimizing impurity retention. The crude product is then subjected to recrystallization using carefully selected solvent systems that promote formation of high-quality crystalline material.

Recrystallization represents a critical purification step that significantly improves product purity through selective crystallization of the desired compound while rejecting impurities in the mother liquor. Solvent selection and temperature control are carefully optimized to achieve optimal crystal morphology and purity. The crystallization process is followed by vacuum filtration using appropriate filter types and washing procedures to remove residual mother liquor and trace impurities.

Table 3: Analytical Quality Control Methods for AZD1283

| Analytical Method | Purpose | Specification | Quality Control Parameter |

|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity determination and quantitative analysis | ≥98% purity by HPLC | Chromatographic purity |

| Mass Spectrometry | Molecular weight confirmation and structural verification | Molecular ion peak at m/z 470.54 | Molecular identity |

| Nuclear Magnetic Resonance (NMR) | Structure elucidation and confirmation | Characteristic chemical shifts for key functional groups | Structural integrity |

| Infrared Spectroscopy (IR) | Functional group identification | Amide, ester, and aromatic peaks | Functional group presence |

| Purity Assessment | Overall quality assessment | Combined analytical criteria | Release criteria |

High Performance Liquid Chromatography represents the primary analytical method for purity determination and quantitative analysis [10] [11]. The HPLC method is validated to achieve ≥98% purity specifications, providing reliable quantitative assessment of product quality. The chromatographic method utilizes appropriate stationary and mobile phase systems optimized for separation of AZD1283 from potential impurities and degradation products.

Mass spectrometry provides molecular weight confirmation and structural verification through detection of the molecular ion peak at m/z 470.54 [12]. This analytical technique confirms molecular identity and detects potential structural modifications or impurities with different molecular weights. Nuclear Magnetic Resonance spectroscopy enables comprehensive structure elucidation and confirmation through characteristic chemical shifts for key functional groups within the molecule.

Table 4: Purification Procedures for AZD1283

| Purification Stage | Method | Key Parameters | Expected Outcome |

|---|---|---|---|

| Crude Product Isolation | Precipitation/extraction from reaction mixture | pH control, temperature management | Crude product with acceptable purity |

| Crystallization | Recrystallization from appropriate solvents | Solvent selection, temperature control | Improved crystalline purity |

| Filtration | Vacuum filtration to remove impurities | Filter type, washing procedures | Removal of mother liquor and impurities |

| Drying | Controlled drying under reduced pressure | Temperature, pressure, time | Stable, dry product |

| Final Product Analysis | Comprehensive analytical testing | Multiple analytical techniques | Confirmed quality specifications |

The controlled drying process under reduced pressure ensures removal of residual solvents while preventing thermal degradation of the product. Temperature, pressure, and time parameters are carefully controlled to achieve appropriate moisture content and chemical stability. The final analytical testing phase employs multiple complementary analytical techniques to confirm that all quality specifications are met before product release.

P2Y12 Receptor Antagonism Mechanism

AZD1283 functions as a direct-acting, competitive, and reversible antagonist of the human P2Y12 receptor [1] [2]. The compound exhibits a distinct binding mechanism that differentiates it from both nucleotide-based antagonists and covalently-binding thienopyridine derivatives [1] [2].

The crystallographic structure of human P2Y12 receptor in complex with AZD1283 reveals that the compound binds to an elongated pocket spanning more than 17 Å between transmembrane helices IV and VII [1] [2]. The binding orientation is orthogonal to the general ligand position observed in other class A G-protein-coupled receptors, establishing a unique recognition pattern [1] [2].

The molecular interactions involve seven distinct polar and ionic interactions between AZD1283 and the P2Y12 receptor [1] [2]. The piperidinyl-nicotinate group of the antagonist inserts into a sub-pocket formed by helices III, IV, and V, while the benzylsulfonyl group primarily interacts with helices VI and VII [1] [2]. Additionally, the benzene ring of Tyr105^3.33^ forms a π-π interaction with the nicotinate moiety and hydrophobic interactions with the piperidine group [1] [2]. The phenyl group of AZD1283 inserts into a hydrophobic pocket formed by the side chains of Phe252^6.51^, Arg256^6.55^, Tyr259^6.58^, Leu276^7.31^, and Lys280^7.35^ [1] [2].

In Vitro Binding Affinity and Selectivity Profiles

Table 1: P2Y12 Receptor Binding Affinity Data

| Assay | IC50/ED50/Value | Source Citation |

|---|---|---|

| Radioligand Competition Binding | 11 nM | [3] [4] [5] |

| GTPγS Binding | 25 nM | [3] [4] |

| Washed Platelet Assay (WPA) | 3.2 μM | [5] [6] |

| ADP-induced Platelet Aggregation | 3.6 μM | [7] |

| Antithrombotic ED50 | 3.0 μg/kg/min | [8] [9] [10] |

| Bleeding Time Increase | 33 μg/kg/min (3-fold increase) | [8] [9] |

| Therapeutic Index | ≥10 | [8] [9] |

AZD1283 demonstrates exceptional binding affinity for the P2Y12 receptor with an IC50 value of 11 nM in radioligand competition binding assays using [^3^H]2-methylthio-adenosine 5'-diphosphate as the competing ligand [3] [4] [5]. This high-affinity interaction reflects the compound's optimized molecular structure for P2Y12 receptor recognition.

Table 2: Selectivity Profile Against P2Y Receptor Subtypes and Cytochrome P450 Enzymes

| Target | Activity IC50 | Notes |

|---|---|---|

| P2Y12 Receptor | 11 nM | High affinity antagonist |

| P2Y1 Receptor | Selective | No cross-reactivity |

| P2Y2 Receptor | Selective | No cross-reactivity |

| P2Y4 Receptor | Selective | No cross-reactivity |

| P2Y6 Receptor | Selective | No cross-reactivity |

| P2Y11 Receptor | Selective | No cross-reactivity |

| P2Y13 Receptor | No significant activity | Minor activity |

| CYP2C9 | 6.62 μM | Inhibitory activity |

| CYP2C19 | 0.399 μM | Strong inhibitory activity |

| CYP3A4 (Midazolam) | 4.28 μM | Inhibitory activity |

| CYP3A4 (Testosterone) | 3.64 μM | Inhibitory activity |

The selectivity profile demonstrates that AZD1283 exhibits remarkable specificity for the P2Y12 receptor among the P2Y receptor family [11] [12]. The compound shows no significant cross-reactivity with P2Y1, P2Y2, P2Y4, P2Y6, or P2Y11 receptors, indicating its highly selective pharmacological profile [11] [12]. However, AZD1283 demonstrates notable inhibitory activity against several cytochrome P450 enzymes, particularly CYP2C19 with an IC50 of 0.399 μM, which represents a potential limitation for clinical development [7] [12].

GTPγS Functional Assay Correlations

Table 3: GTPγS Functional Assay Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| IC50 Value | 25 nM | [3] [4] |

| Assay Type | GTPγS binding assay | [13] |

| Cell Line | CHO cells expressing P2Y12 | [13] |

| Incubation Conditions | 60 min at 30°C | [13] |

| Competition Ligand | [^35^S]GTPγS | [13] |

| Functional Readout | G-protein activation inhibition | [13] |

The GTPγS functional assay represents a direct measurement of AZD1283's ability to inhibit G-protein activation downstream of P2Y12 receptor stimulation [3] [4]. In this assay, AZD1283 exhibits an IC50 value of 25 nM, demonstrating potent functional antagonism [3] [4]. The assay is performed using Chinese hamster ovary cells transfected with human P2Y12 receptors, with [^35^S]GTPγS as the radioligand to monitor G-protein activation [13].

The correlation between binding affinity (11 nM) and functional activity (25 nM) indicates a high coupling efficiency between receptor occupancy and functional inhibition [3] [4]. This close correlation suggests that AZD1283 acts as a competitive antagonist without significant receptor reserve effects, providing predictable pharmacodynamic relationships [3] [4].

The GTPγS assay methodology involves preincubation of membrane preparations with varying concentrations of AZD1283 for 60 minutes at 30°C in the presence of GTPγS binding buffer containing magnesium chloride [13]. The reaction is terminated by rapid filtration, and radioactivity is measured using scintillation counting to determine the degree of G-protein activation inhibition [13].

Platelet Aggregation Inhibition Kinetics

Table 4: Platelet Aggregation Inhibition Kinetics

| Assay Type | IC50/ED50 | Mechanism |

|---|---|---|

| Washed Platelet Assay | 3.2 μM | Direct P2Y12 antagonism |

| ADP-induced Aggregation | 3.6 μM | ADP receptor blockade |

| Platelet-Rich Plasma | Variable | Platelet function inhibition |

| Light Transmission Aggregometry | Dose-dependent | Aggregation prevention |

| Modified Folts Model (Dog) | 3.0 μg/kg/min | Blood flow increase |

| FeCl3-induced Thrombosis | Antithrombotic efficacy | Thrombus formation prevention |

AZD1283 demonstrates concentration-dependent inhibition of platelet aggregation across multiple experimental systems [5] [6]. In washed platelet assays, the compound exhibits an IC50 of 3.2 μM, representing the concentration required to achieve 50% inhibition of adenosine diphosphate-induced platelet aggregation [5] [6]. This functional activity correlates with the compound's binding affinity, accounting for the higher concentrations required in cellular systems compared to isolated receptor binding assays.

The kinetic profile of AZD1283 reveals rapid onset of action with reversible binding characteristics [14] [15]. Unlike thienopyridine derivatives that require metabolic activation and form irreversible covalent bonds, AZD1283 provides immediate and reversible P2Y12 receptor antagonism [14] [15]. This property allows for precise titration of antiplatelet effects and potential reversibility when necessary.

In light transmission aggregometry studies, AZD1283 produces a dose-dependent rightward shift in adenosine diphosphate concentration-response curves, consistent with competitive antagonism [14] [15]. The compound effectively inhibits both primary and secondary phases of platelet aggregation, indicating comprehensive blockade of P2Y12-mediated signaling pathways [14] [15].

In vivo studies using the modified Folts model in dogs demonstrate that AZD1283 produces dose-dependent increases in blood flow and inhibition of adenosine diphosphate-induced platelet aggregation with an antithrombotic ED50 of 3.0 μg/kg/min [8] [9] [10]. The compound maintains a favorable therapeutic index of ≥10, with bleeding time increases observed only at doses of 33 μg/kg/min or higher [8] [9].